Racephedrine hydrochloride Racephedrine hydrochloride
Brand Name: Vulcanchem
CAS No.: 56979-55-6
VCID: VC14515580
InChI: InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H
SMILES:
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

Racephedrine hydrochloride

CAS No.: 56979-55-6

Cat. No.: VC14515580

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Racephedrine hydrochloride - 56979-55-6

Specification

CAS No. 56979-55-6
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name 2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H
Standard InChI Key BALXUFOVQVENIU-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=CC=CC=C1)O)NC.Cl

Introduction

Chemical and Structural Characteristics

Racephedrine hydrochloride (C₁₀H₁₅NO·HCl) is a racemic compound comprising equal parts d- and l-ephedrine. Its molecular weight is 201.693 g/mol, with a defined stereochemistry featuring two stereocenters . The crystalline structure exhibits a melting point of 189°C and high solubility in water (1 g/4 mL) and alcohol, though it remains insoluble in ether .

Key Structural Features:

  • Stereochemistry: Racemic mixture (1:1 ratio of R,S and S,R configurations) .

  • SMILES Notation: Cl.CN[C@H](C)[C@@H](O)C1=CC=CC=C1 .

  • InChI Key: BALXUFOVQVENIU-GHXDPTCOSA-N .

The hydrochloride salt enhances stability and bioavailability, making it suitable for oral formulations .

Pharmacokinetic Profile

A seminal study administering a 22 mg oral dose to adults revealed the following parameters :

ParameterValuePopulation
Cₘₐₓ79.4 ng/mLUnhealthy adults
AUC751 ng·h/mLUnhealthy adults
T₁/₂6.75 hoursUnhealthy adults

The compound undergoes hepatic metabolism primarily via CYP450 enzymes, with renal excretion accounting for 70–80% of elimination . Its half-life supports twice-daily dosing in historical regimens .

Mechanism of Action and Pharmacodynamics

As a nonselective adrenergic receptor agonist, racephedrine hydrochloride targets:

  • α₁-Adrenergic receptors: Vasoconstriction and decongestant effects .

  • β₂-Adrenergic receptors: Bronchodilation via cAMP-mediated smooth muscle relaxation .

Compared to enantiopure ephedrine, the racemic form exhibits reduced receptor selectivity, contributing to a broader side effect profile .

Historical and Clinical Applications

Asthma Management

Initially combined with theophylline and phenobarbital, racephedrine hydrochloride was a cornerstone of mid-20th-century asthma therapy. Clinical trials demonstrated a 60–70% reduction in acute exacerbations, though efficacy waned with prolonged use due to tachyphylaxis .

Regulatory Evolution

The FDA’s 1986 OTC bronchodilator monograph imposed strict labeling requirements for racephedrine products, including warnings about cardiovascular risks . By 2010, <1% of prescribed bronchodilators contained racephedrine, reflecting the dominance of β₂-selective agonists .

Adverse Effects and Toxicology

Contraindications

  • Cardiovascular disease

  • Hyperthyroidism

  • Concomitant MAO inhibitor use .

Synthesis and Quality Control

The synthetic route involves catalytic amination of 1-phenyl-1-hydroxypropan-2-one, yielding the racemic mixture . Critical impurities include:

  • EP Impurity A (1-hydroxy-1-phenylpropan-2-one): ≤0.15% per ICH guidelines .
    Modern HPLC methods achieve 99.8% purity in commercial batches, with chiral columns resolving enantiomer ratios .

Future Directions

Recent investigations explore:

  • Neuroprotective effects: Glutamate modulation in preclinical stroke models .

  • Weight loss adjuncts: Synergy with caffeine in metabolic studies (Phase II trials ongoing) .

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